molecular formula C46H89ClNO8P B3044061 2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride CAS No. 474945-24-9

2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Cat. No. B3044061
CAS RN: 474945-24-9
M. Wt: 850.6 g/mol
InChI Key: LXTQBOAODSPEHG-NATHRRJOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (18:1 EPC) is a cationic alkylated phospholipid.
18:1 EPC (Cl Salt) is a cationic lipid.

Scientific Research Applications

Antioxidant Activities and Therapeutic Potentials

Antioxidant compounds play a crucial role in mitigating oxidative stress, which is implicated in various diseases and aging processes. Compounds with antioxidant properties can scavenge reactive oxygen species (ROS), thereby protecting against cellular damage. For instance, the study by Munteanu and Apetrei (2021) reviews analytical methods used in determining antioxidant activity, highlighting the importance of assays such as ORAC, HORAC, TRAP, and TOSC for evaluating the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021). This research context suggests that compounds with structures similar to the one could be evaluated for their antioxidant potential using these assays.

Application in Organic Synthesis

Organic synthesis often employs catalysts and reagents to facilitate the formation of desired products. The review by Bothwell, Krabbe, and Mohan (2002) highlights the applications of bismuth(III) compounds in organic synthesis, demonstrating the versatility of specific compounds in catalyzing various reactions (Bothwell, Krabbe, & Mohan, 2002). While not directly related, this indicates the potential for exploring the reactivity and catalytic applications of the compound within organic synthesis, considering its unique structure.

Role in Inflammation and Metabolic Syndrome

Compounds with specific functionalities can impact biological processes, including inflammation and metabolic syndrome. The review by Vangaveti, Jansen, Kennedy, and Malabu (2016) discusses the role of hydroxyoctadecadienoic acids, oxidized derivatives of linoleic acid, in inflammation associated with metabolic syndrome and cancer (Vangaveti et al., 2016). This suggests that structurally similar compounds, including the one , could have implications in modulating inflammatory pathways and metabolic processes, warranting further investigation.

Future Directions

: [LGC Standards - 2-[(3-Carboxypropanoyl)oxy]ethyl]trimethylazanium Chloride](https://www.lgcstandards.com/GB/en/-2-3-Carboxypropanoyl-oxy-ethyl-trimethylazanium-Chloride/p/TRC-B594105-100MG) : Benchchem - 2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride : ChemSpider - (2S)-2,3-Bis[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate

properties

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H89NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,44H,7-21,26-43H2,1-6H3;1H/q+1;/p-1/b24-22-,25-23-;/t44-,56?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQBOAODSPEHG-NATHRRJOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H89ClNO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18:1 EPC (Cl Salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Reactant of Route 2
Reactant of Route 2
2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Reactant of Route 3
2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Reactant of Route 4
2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Reactant of Route 6
Reactant of Route 6
2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.